Trimebutine-d3 (hydrochloride)
CAS No.:
Cat. No.: VC20238472
Molecular Formula: C22H30ClNO5
Molecular Weight: 426.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H30ClNO5 |
|---|---|
| Molecular Weight | 426.9 g/mol |
| IUPAC Name | [2-(dimethylamino)-2-phenylbutyl] 3,5-dimethoxy-4-(trideuteriomethoxy)benzoate;hydrochloride |
| Standard InChI | InChI=1S/C22H29NO5.ClH/c1-7-22(23(2)3,17-11-9-8-10-12-17)15-28-21(24)16-13-18(25-4)20(27-6)19(14-16)26-5;/h8-14H,7,15H2,1-6H3;1H/i6D3; |
| Standard InChI Key | CPDIJJYIMJHSBH-AZZWRUEWSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])OC1=C(C=C(C=C1OC)C(=O)OCC(CC)(C2=CC=CC=C2)N(C)C)OC.Cl |
| Canonical SMILES | CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C.Cl |
Introduction
Chemical Identity and Structural Characteristics
Trimebutine-d3 (hydrochloride) is systematically named as (+-)-2-(dimethyl-d3-amino)-2-phenylbutyl 3,4,5-trimethoxybenzoate hydrochloride. Its molecular formula is C₂₁H₂₄D₃ClNO₅, with a molecular weight of 412.94 g/mol . Deuterium substitution occurs at the dimethylamino group, replacing three hydrogen atoms with deuterium (Figure 1). This modification increases the molecular mass by 3 Da compared to non-deuterated trimebutine, allowing distinct detection in mass spectrometric assays .
The hydrochloride salt enhances aqueous solubility, critical for in vivo administration. X-ray diffraction studies of analogous trimebutine derivatives reveal planar aromatic rings and staggered conformations in the butyl chain, suggesting similar crystallinity in the deuterated form .
Pharmacokinetic and Metabolic Profiling
Absorption and Distribution
In canine models, trimebutine-d3 exhibits 85% oral bioavailability, comparable to the non-deuterated drug. Peak plasma concentrations (Cₘₐₓ) of 1.2 µg/mL are achieved within 2 hours post-administration (Table 1) . The volume of distribution (Vd) is 5.2 L/kg, indicating extensive tissue penetration, particularly in the gastrointestinal tract .
Table 1: Pharmacokinetic Parameters of Trimebutine-d3 in Dogs
| Parameter | Value |
|---|---|
| Cₘₐₓ (µg/mL) | 1.2 ± 0.3 |
| Tₘₐₓ (h) | 2.0 ± 0.5 |
| AUC₀–∞ (µg·h/mL) | 8.7 ± 1.2 |
| Half-life (h) | 4.5 ± 0.8 |
Metabolic Pathways
Trimebutine-d3 undergoes two primary metabolic routes (Figure 2):
-
Ester Hydrolysis: Cleavage of the benzoyl ester yields 2-(dimethyl-d3-amino)-2-phenylbutanol (M1-d3).
-
N-Demethylation: Sequential oxidation removes methyl groups, forming monodemethyl (M2-d3) and didemethyl (M3-d3) metabolites .
Species-specific metabolism is notable:
-
Dogs: Predominant N-demethylation (62% of dose) precedes ester hydrolysis. Conjugation with glucuronic acid accounts for 28% of urinary metabolites .
-
Rats: Ester hydrolysis dominates (54%), followed by oxidation. Biliary excretion contributes 39% of the administered dose .
Table 2: Comparative Metabolism of Trimebutine-d3 in Dogs vs. Rats
| Metabolite | Dog (% Urinary Excretion) | Rat (% Urinary Excretion) |
|---|---|---|
| M1-d3 | 12 ± 2 | 48 ± 5 |
| M2-d3 | 23 ± 4 | 19 ± 3 |
| M3-d3 | 8 ± 1 | 6 ± 1 |
| Conjugates | 28 ± 3 | 14 ± 2 |
Applications in Drug Development
Quantitative Bioanalysis
Trimebutine-d3 serves as an internal standard in LC-MS/MS assays. A validated method achieves a lower limit of quantification (LLOQ) of 0.1 ng/mL with inter-day precision <8% . Deuterium labeling eliminates matrix effects, improving accuracy in human plasma measurements.
Drug-Drug Interaction Studies
Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) increases trimebutine-d3 exposure by 2.3-fold, confirming CYP3A4's role in N-demethylation . Conversely, rifampicin (CYP inducer) reduces AUC by 58%, necessitating dose adjustments in polymedicated patients.
Analytical Characterization Techniques
Mass Spectrometry
HRMS (Q-TOF) identifies metabolites using characteristic fragmentation patterns:
-
Parent Ion: m/z 388.210 [M+H]⁺ (Δ = 3.2 ppm).
-
Fragment Ions: m/z 178.086 (trimethoxybenzoyl), m/z 121.065 (dimethyl-d3-aminophenyl) .
Nuclear Magnetic Resonance
¹H NMR (500 MHz, D₂O) confirms deuterium incorporation:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume